molecular formula C16H20N8O2 B4373953 N~3~,N~4~-BIS(1,5-DIMETHYL-1H-PYRAZOL-3-YL)-1-METHYL-1H-PYRAZOLE-3,4-DICARBOXAMIDE

N~3~,N~4~-BIS(1,5-DIMETHYL-1H-PYRAZOL-3-YL)-1-METHYL-1H-PYRAZOLE-3,4-DICARBOXAMIDE

Cat. No.: B4373953
M. Wt: 356.38 g/mol
InChI Key: BYYLGVMIWBHNMX-UHFFFAOYSA-N
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Description

N,N’-bis(1,5-dimethyl-1H-pyrazol-3-yl)-1-methyl-1H-pyrazole-3,4-dicarboxamide is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by its unique structure, which includes multiple pyrazole rings and carboxamide groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-bis(1,5-dimethyl-1H-pyrazol-3-yl)-1-methyl-1H-pyrazole-3,4-dicarboxamide typically involves the reaction of 1,5-dimethyl-1H-pyrazole-3-carboxylic acid with appropriate amines under controlled conditions. The reaction is often carried out in the presence of coupling agents such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the carboxamide bonds .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

N,N’-bis(1,5-dimethyl-1H-pyrazol-3-yl)-1-methyl-1H-pyrazole-3,4-dicarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of N,N’-bis(1,5-dimethyl-1H-pyrazol-3-yl)-1-methyl-1H-pyrazole-3,4-dicarboxamide involves its interaction with specific molecular targets and pathways. The compound can act as a chelating agent, binding to metal ions and forming stable complexes. This interaction can inhibit the activity of metalloenzymes, leading to various biological effects . Additionally, the compound’s structure allows it to interact with cellular receptors and enzymes, modulating their activity and exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N’-bis(1,5-dimethyl-1H-pyrazol-3-yl)-1-methyl-1H-pyrazole-3,4-dicarboxamide is unique due to its multiple pyrazole rings and carboxamide groups, which enhance its ability to form stable complexes with metal ions. This property makes it particularly valuable in coordination chemistry and as a potential therapeutic agent .

Properties

IUPAC Name

3-N,4-N-bis(1,5-dimethylpyrazol-3-yl)-1-methylpyrazole-3,4-dicarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N8O2/c1-9-6-12(19-23(9)4)17-15(25)11-8-22(3)21-14(11)16(26)18-13-7-10(2)24(5)20-13/h6-8H,1-5H3,(H,17,19,25)(H,18,20,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYYLGVMIWBHNMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)NC(=O)C2=CN(N=C2C(=O)NC3=NN(C(=C3)C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N8O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~3~,N~4~-BIS(1,5-DIMETHYL-1H-PYRAZOL-3-YL)-1-METHYL-1H-PYRAZOLE-3,4-DICARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
N~3~,N~4~-BIS(1,5-DIMETHYL-1H-PYRAZOL-3-YL)-1-METHYL-1H-PYRAZOLE-3,4-DICARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
N~3~,N~4~-BIS(1,5-DIMETHYL-1H-PYRAZOL-3-YL)-1-METHYL-1H-PYRAZOLE-3,4-DICARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
N~3~,N~4~-BIS(1,5-DIMETHYL-1H-PYRAZOL-3-YL)-1-METHYL-1H-PYRAZOLE-3,4-DICARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
N~3~,N~4~-BIS(1,5-DIMETHYL-1H-PYRAZOL-3-YL)-1-METHYL-1H-PYRAZOLE-3,4-DICARBOXAMIDE
Reactant of Route 6
Reactant of Route 6
N~3~,N~4~-BIS(1,5-DIMETHYL-1H-PYRAZOL-3-YL)-1-METHYL-1H-PYRAZOLE-3,4-DICARBOXAMIDE

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